2,4,5-trimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
2,4,5-trimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its complex structure, which includes a piperidine ring, a benzenesulfonamide group, and multiple methyl groups.
Preparation Methods
The synthesis of 2,4,5-trimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves several steps. One common method includes the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with N-((1-methylpiperidin-4-yl)methyl)amine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,4,5-trimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2,4,5-trimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
2,4,5-trimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can be compared with other piperidine derivatives, such as:
4,4′-Trimethylenedipiperidine: Known for its use as a catalyst in organic reactions.
N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine: Used in the synthesis of various pharmaceuticals.
Thiazole derivatives: These compounds have diverse biological activities, including antimicrobial and antitumor properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,4,5-trimethyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-12-9-14(3)16(10-13(12)2)21(19,20)17-11-15-5-7-18(4)8-6-15/h9-10,15,17H,5-8,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYGVJIGJBQUKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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